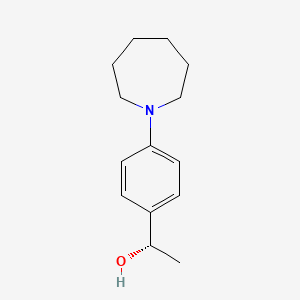
3-Aminoisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoisoxazole-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atomsIsoxazole derivatives, including this compound, are known for their diverse biological activities, making them valuable in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions: 3-Aminoisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
3-Aminoisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 3-aminoisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has a methyl group at the 3-position.
Isoxazole-3-carboxylic acid: Lacks the amino group at the 3-position.
Isoxazole-5-carboxylic acid: Has the carboxylic acid group at the 5-position instead of the 4-position.
Uniqueness: 3-Aminoisoxazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoxazole ring. This bifunctional nature allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .
特性
分子式 |
C4H4N2O3 |
|---|---|
分子量 |
128.09 g/mol |
IUPAC名 |
3-amino-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8) |
InChIキー |
LVKIAYWREWZKFA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NO1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)


![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)

![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)




